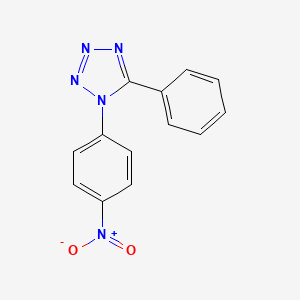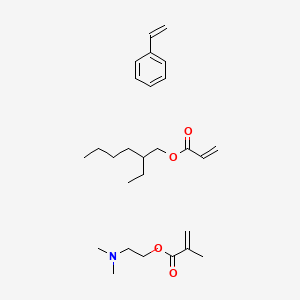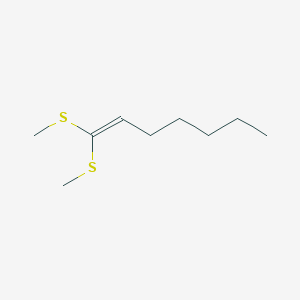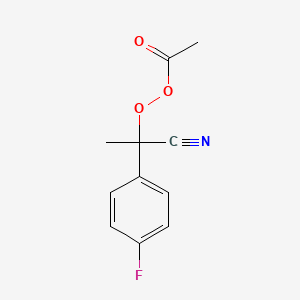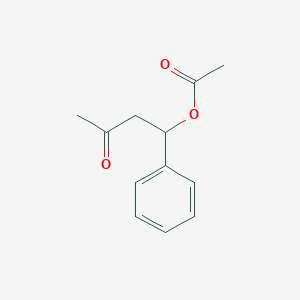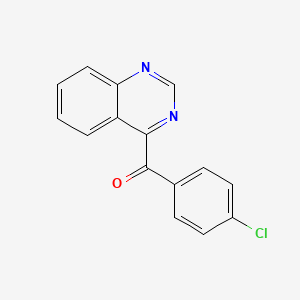
Methanone, (4-chlorophenyl)-4-quinazolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-chlorophenyl)-4-quinazolinyl-, also known as 4-chlorophenyl-4-quinazolinylmethanone, is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a methanone group bonded to a 4-chlorophenyl and a 4-quinazolinyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)-4-quinazolinyl- typically involves the reaction of 4-chlorobenzoyl chloride with 4-quinazolinol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+4-quinazolinolpyridine, refluxMethanone, (4-chlorophenyl)-4-quinazolinyl-
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-chlorophenyl)-4-quinazolinyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)-4-quinazolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, (4-chlorophenyl)-4-quinazolinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Similar in structure but lacks the quinazolinyl group.
4-Chloro-4’-hydroxybenzophenone: Contains a hydroxyl group instead of a quinazolinyl group.
4-Chlorophenyl-4-quinazolinylmethanol: A reduced form of Methanone, (4-chlorophenyl)-4-quinazolinyl-.
Uniqueness
Methanone, (4-chlorophenyl)-4-quinazolinyl- is unique due to the presence of both the 4-chlorophenyl and 4-quinazolinyl groups, which impart specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
55276-59-0 |
|---|---|
Molecular Formula |
C15H9ClN2O |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C15H9ClN2O/c16-11-7-5-10(6-8-11)15(19)14-12-3-1-2-4-13(12)17-9-18-14/h1-9H |
InChI Key |
JTAYRFYLCGTNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


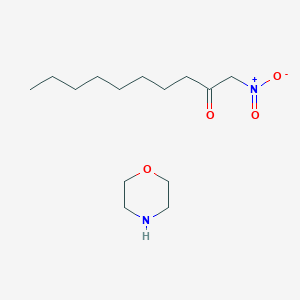
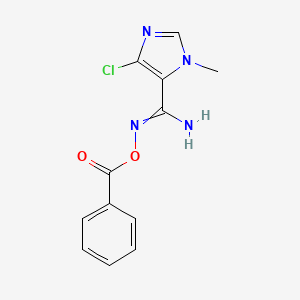
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
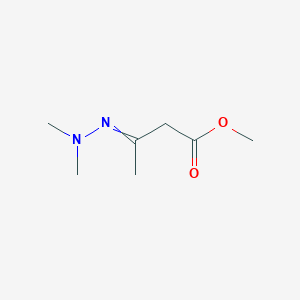
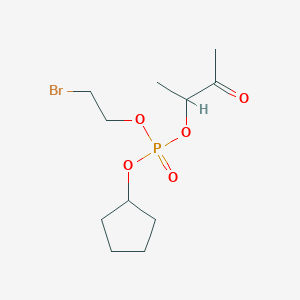
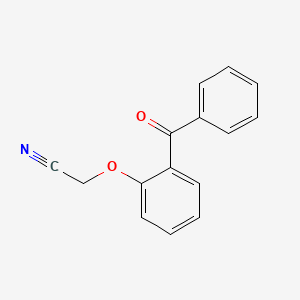
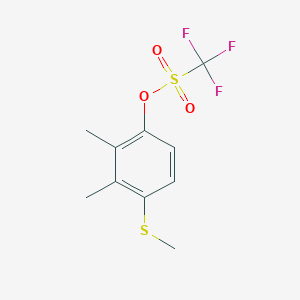
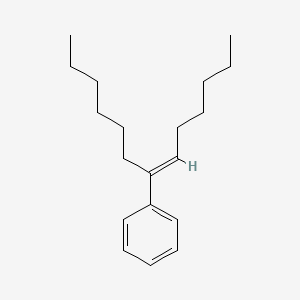
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
